[2-(1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride
Description
[2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride is a secondary amine salt featuring an indole core linked via an ethyl group to an amine substituted with a thiophen-2-ylmethyl moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological or biochemical applications. This compound is commercially available (ECHEMI, 2021) and serves as a building block in organic synthesis .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S.ClH/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13;/h1-6,9-10,16-17H,7-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBYGUOVLFTYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)ethylamine hydrochloride typically involves the reaction of tryptamine with thiophen-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Studies
Research has shown that compounds similar to [2-(1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride exhibit potential as therapeutic agents due to their interaction with serotonin receptors. These interactions can be pivotal in treating mood disorders and anxiety.
Case Study: Serotonin Receptor Modulation
A study published in the Journal of Medicinal Chemistry investigated the binding affinity of indole-based compounds to serotonin receptors. The findings indicated that modifications to the indole structure could enhance receptor selectivity, suggesting a pathway for developing targeted antidepressant therapies .
Neuropharmacology
The compound's structural analogs have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. The indole moiety is known for its antioxidant properties, which may help mitigate oxidative stress in neuronal cells.
Data Table: Neuroprotective Effects of Indole Derivatives
Cancer Research
The compound has also been investigated for its anticancer properties. Research indicates that certain indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells by activating caspase pathways, leading to programmed cell death .
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)ethylamine hydrochloride involves its interaction with various molecular targets. The indole moiety can bind to receptors in the central nervous system, modulating neurotransmitter activity. The thiophene ring can interact with enzymes or proteins, affecting their function. The compound may also influence cellular pathways involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares structural analogues, focusing on substituents, molecular weight, and key physicochemical properties:
| Compound Name | Substituents (R) | Molecular Formula | Molecular Weight | Hydrogen Bond Donors/Acceptors | Topological Polar Surface Area (Ų) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|---|
| [2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride (Target) | Thiophen-2-ylmethyl | C₁₆H₁₇ClN₂S | 312.84* | 2 (Donors), 3 (Acceptors) | ~40.7† | Not reported | |
| [(Furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride | Furan-2-ylmethyl | C₁₆H₁₇ClN₂O | 276.76 | 2 (Donors), 3 (Acceptors) | 40.7 | Not reported | |
| 2-(1H-Indol-3-yl)ethylamine hydrochloride | Pyridin-3-ylmethyl | C₁₇H₁₈ClN₃ | 299.80 | 3 (Donors), 2 (Acceptors) | 40.7 | Not reported | |
| (3-Methylphenyl)methylamine hydrochloride | 3-Methylphenylmethyl | C₁₃H₁₆ClNS | 253.79 | 1 (Donor), 1 (Acceptor) | 12.5 | Not reported | |
| N2-(2-(1H-Indol-3-yl)ethyl)-N4-(3-fluorophenyl)triazine-2,4,6-triamine HCl | Triazine core with 3-fluorophenyl | C₂₀H₂₀ClFN₁₀ | 494.89 | 5 (Donors), 8 (Acceptors) | 125.0 | 126–128 |
*Calculated based on formula; †Estimated from structural analogues.
Key Observations:
- Solubility: The pyridine-containing analogue () has a higher hydrogen bond acceptor count (2 vs. 3 in target), which may improve water solubility despite similar polar surface area.
- Thermal Stability: Triazine derivatives () exhibit higher melting points (126–143°C) due to rigid aromatic cores, whereas flexible alkyl-linked amines (e.g., target compound) likely have lower thermal stability.
Biological Activity
[2-(1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride is a synthetic compound that merges an indole moiety with a thiophene ring, which has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 2-(1H-indol-3-yl)-N-[(thiophen-2-yl)methyl]ethanamine; hydrochloride
- Molecular Formula : C15H17ClN2S
- CAS Number : 6473561
The biological activity of this compound is largely attributed to its interaction with various biological targets, including:
- Serotonin Receptors : The indole structure facilitates binding to serotonin receptors, potentially influencing mood and anxiety pathways.
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other indole derivatives that exhibit anti-inflammatory and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial effects. For example, studies have shown:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.90 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | <1 µg/mL |
| Candida albicans | 7.80 µg/mL |
These findings suggest that the compound could be a promising candidate for treating infections caused by resistant strains of bacteria and fungi .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Similar indole derivatives have shown the ability to induce apoptosis in cancer cells by:
- Arresting the cell cycle at the G2/M phase.
- Inhibiting tubulin polymerization, akin to the action of colchicine.
This mechanism is critical in cancer therapeutics, as it disrupts cell division and promotes cancer cell death .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. Studies have indicated that compounds with similar structures can significantly reduce the expression of pro-inflammatory markers such as COX-2 and iNOS in cellular models . This suggests that this compound may also exert anti-inflammatory effects.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various indole derivatives against Staphylococcus aureus and MRSA. The results demonstrated that certain compounds had low MIC values, indicating potent antibacterial activity. For instance, one derivative exhibited an MIC of 0.98 µg/mL against MRSA, highlighting the potential of indole-based compounds in combating antibiotic resistance .
Cytotoxicity Assessment
In cytotoxicity assays, several derivatives were tested against various cancer cell lines. Compounds showed IC50 values in the micromolar range (<10 µM), suggesting significant antiproliferative activity against rapidly dividing cells like A549 (lung cancer cells). This selectivity indicates a promising therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
